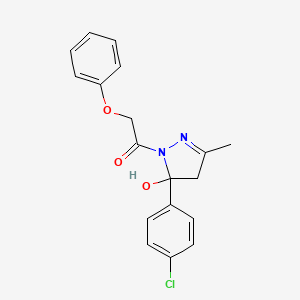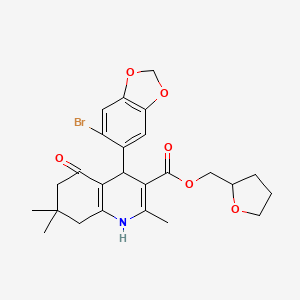
2-(5-fluoro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-fluoro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid, also known as FDAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.
Mecanismo De Acción
2-(5-fluoro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid acts as a competitive inhibitor of glutamate transporter by binding to the substrate recognition site of the transporter. This results in the inhibition of glutamate uptake and subsequent increase in extracellular glutamate concentration. The increased glutamate concentration can lead to excitotoxicity, which is associated with various neurodegenerative diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of glutamate transporter. The increased extracellular glutamate concentration can lead to excitotoxicity, which can cause neuronal damage and death. This compound has also been shown to modulate the activity of various ion channels and receptors, including NMDA receptors, AMPA receptors, and GABA receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(5-fluoro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid has several advantages for lab experiments, including its high potency and selectivity for glutamate transporter inhibition. It also has good bioavailability and can be easily administered to animals for in vivo studies. However, this compound has some limitations, including its potential toxicity and lack of specificity for different glutamate transporter subtypes.
Direcciones Futuras
2-(5-fluoro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid has significant potential for further research in various scientific fields. Some of the future directions for this compound research include its use as a tool for studying glutamate transporter function and regulation, its potential therapeutic applications for neurodegenerative diseases, and its use as a probe for imaging glutamate transporter activity in vivo.
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. Its inhibition of glutamate transporter has been extensively studied, and it has shown potential as a therapeutic agent for neurodegenerative diseases. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Métodos De Síntesis
2-(5-fluoro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid can be synthesized using a multistep reaction starting with commercially available 5-fluoroisophthalic acid. The synthesis involves the conversion of the carboxylic acid group to an acid chloride, followed by the reaction with a primary amine and a subsequent cyclization reaction to form the final product.
Aplicaciones Científicas De Investigación
2-(5-fluoro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid has been extensively used in various scientific research fields, including medicinal chemistry, biochemistry, and neuroscience. It has been studied as a potential inhibitor of glutamate transporter, which plays a crucial role in the regulation of glutamate neurotransmission. This compound has also been explored as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
2-(5-fluoro-1,3-dioxoisoindol-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO4/c1-5(11(16)17)13-9(14)7-3-2-6(12)4-8(7)10(13)15/h2-5H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJFXGPGJBQPDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C2=C(C1=O)C=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]glycinate](/img/structure/B4920343.png)
![N-{[2-(4-biphenylyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B4920365.png)

![2-furylmethyl 3-(2-furyl)-2-[(2-iodobenzoyl)amino]acrylate](/img/structure/B4920375.png)
![5-[(sec-butylamino)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4920391.png)
![3-[4-(diphenylmethyl)-1-piperazinyl]-1-(1-naphthyl)-2,5-pyrrolidinedione](/img/structure/B4920393.png)

![methyl 2-({[6-{[(2-methoxyphenyl)amino]carbonyl}-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4920397.png)

![2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4920411.png)



![2-{[N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B4920432.png)
